(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol
Quinidine-d3 is intended for use as an internal standard for the quantification of quinidine by GC- or LC-MS. Quinidine is a stereoisomer of the antimalarial agent quinine and a class Ia antiarrhythmic agent. Quinidine blocks the voltage-gated sodium (Nav) channel Nav1.5 in a use-dependent manner. It decreases the amplitude and duration of action potentials in isolated canine ventricular myocytes. Quinidine inhibits KKr, peak INa, and late INa (IC50s = 4.5, 11, and 12 µM, respectively) and can induce torsade de pointes in isolated rabbit hearts when used at a concentration of 1 µM. It induces QT prolongation in dogs. Quinidine also binds to M2 muscarinic acetylcholine receptors (Ki = 7.5 µM for human recombinant receptors expressed in HM2-B10 cells). Formulations containing quinidine have been used in the treatment of atrial fibrillation and ventricular arrhythmias.
Brand Name:
Vulcanchem
CAS No.:
1267657-68-0
VCID:
VC0022109
InChI:
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-/m0/s1/i2D3
SMILES:
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
Molecular Formula:
C₂₀H₂₁D₃N₂O₂
Molecular Weight:
327.44
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol
CAS No.: 1267657-68-0
Cat. No.: VC0022109
Molecular Formula: C₂₀H₂₁D₃N₂O₂
Molecular Weight: 327.44
* For research use only. Not for human or veterinary use.
Specification
| Description | Quinidine-d3 is intended for use as an internal standard for the quantification of quinidine by GC- or LC-MS. Quinidine is a stereoisomer of the antimalarial agent quinine and a class Ia antiarrhythmic agent. Quinidine blocks the voltage-gated sodium (Nav) channel Nav1.5 in a use-dependent manner. It decreases the amplitude and duration of action potentials in isolated canine ventricular myocytes. Quinidine inhibits KKr, peak INa, and late INa (IC50s = 4.5, 11, and 12 µM, respectively) and can induce torsade de pointes in isolated rabbit hearts when used at a concentration of 1 µM. It induces QT prolongation in dogs. Quinidine also binds to M2 muscarinic acetylcholine receptors (Ki = 7.5 µM for human recombinant receptors expressed in HM2-B10 cells). Formulations containing quinidine have been used in the treatment of atrial fibrillation and ventricular arrhythmias. |
|---|---|
| CAS No. | 1267657-68-0 |
| Molecular Formula | C₂₀H₂₁D₃N₂O₂ |
| Molecular Weight | 327.44 |
| IUPAC Name | (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol |
| Standard InChI | InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-/m0/s1/i2D3 |
| SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
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